TREM-1 inhibitory peptide GF9
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Overview
Description
TREM-1 inhibitory peptide GF9 is a ligand-independent nonapeptide that inhibits the triggering receptor expressed on myeloid cells 1 (TREM-1). This compound has shown potential in reducing excessive inflammation caused by conditions such as rheumatoid arthritis and sepsis .
Preparation Methods
The synthesis of TREM-1 inhibitory peptide GF9 involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the peptide is cleaved from the resin using a mixture of TFA, water, and scavengers . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or yeast expression systems .
Chemical Reactions Analysis
TREM-1 inhibitory peptide GF9 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. it can be incorporated into nanoparticles or conjugated with other molecules to enhance its therapeutic efficacy . Common reagents used in these reactions include coupling agents like HBTU and protective groups like Fmoc .
Scientific Research Applications
TREM-1 inhibitory peptide GF9 has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in treating rheumatoid arthritis by reducing inflammation and protecting against bone and cartilage damage . It has also been investigated for its role in treating sepsis, where it helps reduce the levels of pro-inflammatory cytokines and improves survival rates . Additionally, GF9 has been studied for its potential in cancer therapy, where it reduces tumor growth and prolongs survival in animal models .
Mechanism of Action
The mechanism of action of TREM-1 inhibitory peptide GF9 involves the blockade of TREM-1 signaling. TREM-1 is an immune receptor expressed on myeloid cells, and its activation leads to the amplification of inflammatory responses. GF9 inhibits this pathway by preventing the interaction between TREM-1 and its ligands, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha . This inhibition helps in controlling excessive inflammation and improving disease outcomes.
Comparison with Similar Compounds
TREM-1 inhibitory peptide GF9 is unique in its ligand-independent mechanism of action. Similar compounds include nangibotide, another TREM-1 inhibitory peptide that also targets the TREM-1 pathway but through a different mechanism . Other related compounds include peptides derived from apolipoprotein A-I, such as GA31 and GE31, which have been studied for their ability to block TREM-1 signaling and enhance the therapeutic efficacy of GF9 .
Properties
Molecular Formula |
C49H76N10O12 |
---|---|
Molecular Weight |
997.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H76N10O12/c1-28(2)21-34(54-44(65)36(52-40(62)25-51)23-31-15-9-7-10-16-31)43(64)58-38(26-60)46(67)53-33(19-13-14-20-50)42(63)57-39(27-61)47(68)55-35(22-29(3)4)45(66)59-41(30(5)6)48(69)56-37(49(70)71)24-32-17-11-8-12-18-32/h7-12,15-18,28-30,33-39,41,60-61H,13-14,19-27,50-51H2,1-6H3,(H,52,62)(H,53,67)(H,54,65)(H,55,68)(H,56,69)(H,57,63)(H,58,64)(H,59,66)(H,70,71)/t33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |
InChI Key |
MNVMEIMCBGNQIJ-YEFFYANISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
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